REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][C:7]1[C:12](=[O:13])[CH2:11][CH:10]([C:14]([CH3:16])=[CH2:15])[CH2:9][CH:8]=1.Br>C1(C)C=CC=CC=1>[CH3:6][C:7]1[C:12](=[O:13])[CH2:11][C:14]([CH3:15])([CH3:16])[CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
ice water
|
Quantity
|
8 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
122 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
carvone hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1=O)C(=C)C.Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to the reaction mass
|
Type
|
STIRRING
|
Details
|
to be stirred
|
Type
|
WASH
|
Details
|
the organic phase is washed with 2 liters of water
|
Type
|
ADDITION
|
Details
|
The reaction mass is then added to a mixture of 200 ml saturated sodium bicarbonate and 1000 ml water
|
Type
|
CUSTOM
|
Details
|
##STR153## (crude reaction mass)
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=CC(CC1=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |